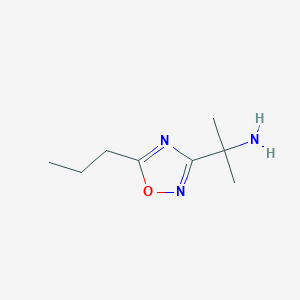

2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine

Description

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

2-(5-propyl-1,2,4-oxadiazol-3-yl)propan-2-amine |

InChI |

InChI=1S/C8H15N3O/c1-4-5-6-10-7(11-12-6)8(2,3)9/h4-5,9H2,1-3H3 |

InChI Key |

XCOKVKFVJAASPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NO1)C(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Structural and Functional Group Analysis

The compound contains two reactive centers:

-

1,2,4-Oxadiazole Ring : A five-membered heterocycle with nitrogen and oxygen atoms, known for stability under physiological conditions but susceptible to ring-opening under acidic or basic conditions .

-

Tertiary Amine Group : A non-nucleophilic amine due to steric hindrance, typically involved in acid-base reactions or coordination chemistry .

Hypothetical Reaction Pathways

Based on structural analogs (e.g., CID 43559251 and CID 45792490), the following reactions are plausible:

Acid-Base Reactions

The tertiary amine can form salts with acids. For example:

This is corroborated by the existence of hydrochloride derivatives in related compounds (e.g., CID 43559251) .

Oxadiazole Ring Reactivity

The oxadiazole ring may undergo:

-

Hydrolysis : Under strong acidic or basic conditions, leading to formation of carboxylic acid derivatives.

-

Electrophilic Substitution : At the C-5 position due to electron-withdrawing effects of the oxadiazole ring .

Comparative Reactivity with Analogues

Research Gaps

-

No experimental data on catalytic reactions (e.g., hydrogenation) or bioconjugation (e.g., peptide coupling) were identified.

-

Biological activity studies (e.g., enzyme inhibition) are absent in the provided sources.

Synthetic Considerations

While synthesis details for this specific compound are unavailable, related 1,2,4-oxadiazoles are typically synthesized via:

Scientific Research Applications

2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, showing activity against various bacterial and viral pathogens.

Material Science: It is used in the development of new materials with unique electronic and optical properties.

Biology: The compound is investigated for its role in biological systems, including its interaction with enzymes and receptors.

Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell processes and ultimately causing cell death. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the oxadiazole ring significantly influence molecular properties. Below is a comparison of 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine with ethyl-, methyl-, and tert-butyl-substituted analogs:

Key Observations :

- Collision Cross Section (CCS) : Ethyl and methyl analogs exhibit increasing CCS values with larger substituents (methyl: 128.3 Ų; ethyl: 132.8 Ų), suggesting that substituent size correlates with molecular volume . The propyl analog is expected to follow this trend but lacks experimental data.

- Synthetic Flexibility : Propyl and ethyl derivatives are synthesized via similar routes (e.g., amidoxime-orthoester condensation), but tert-butyl derivatives may require alternative methods due to steric hindrance .

Structural and Functional Differences

- Propyl vs.

- tert-Butyl vs. Linear Alkyl : The tert-butyl group introduces steric bulk, which may hinder binding to certain targets but improve metabolic stability .

Biological Activity

2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine is a synthetic organic compound characterized by its oxadiazole ring structure, which is known for various biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural and chemical properties:

- Molecular Formula : C₈H₁₅N₃O

- Molecular Weight : 155.23 g/mol

- CAS Number : 1221725-72-9

- SMILES Notation : CCCC1=NC(=NO1)C(C)(C)N

Biological Activity Overview

The biological activity of 2-(5-propyl-1,2,4-oxadiazol-3-yl)propan-2-amine has been investigated in several contexts:

Antimicrobial Activity

Research indicates that compounds with oxadiazole rings can exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial enzymes or disruption of cellular processes. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents .

Anticancer Potential

Preliminary studies suggest that 2-(5-propyl-1,2,4-oxadiazol-3-yl)propan-2-amine may possess anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and others. The IC50 values for related compounds indicate potent antiproliferative activity, which could be explored further for this specific compound .

Cytokinin-like Activity

In agricultural applications, the compound has been noted for its potential as a plant growth regulator. Research on synthetic heterocyclic compounds indicates that they can enhance the growth and development of plants by acting similarly to cytokinins. This includes stimulating chlorophyll synthesis and increasing photosynthetic efficiency in crops such as maize and pumpkin .

The exact mechanisms through which 2-(5-propyl-1,2,4-oxadiazol-3-yl)propan-2-amine exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cellular Interaction : It may interact with cellular receptors or pathways that regulate growth and division in both microbial and plant systems.

Case Studies and Research Findings

A selection of studies highlights the biological activity of similar compounds:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of thioamide precursors or through nucleophilic substitution reactions. For example, describes a protocol for analogous oxadiazole derivatives using reflux conditions (1,4-dioxane, triethylamine) with malononitrile or ethyl cyanoacetate. Key factors affecting yield include:

- Catalyst : Triethylamine enhances nucleophilicity.

- Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) improve cyclization efficiency.

- Temperature : Reflux (~100–120°C) ensures complete ring closure .

- Data Table :

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Thioamide | TEA | 1,4-dioxane | 65–75 | |

| Nitrile derivative | None | Methanol | 50–60 |

Q. How can spectroscopic techniques (FTIR, NMR) confirm the structural integrity of 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine?

- Methodological Answer :

- FTIR : Look for characteristic peaks:

- N–H stretching (3350–3250 cm⁻¹, amine group).

- C=N (1600–1580 cm⁻¹, oxadiazole ring) .

- ¹H NMR : Signals at δ 1.0–1.2 ppm (triplet, propyl –CH₂–), δ 1.4–1.6 ppm (singlet, propan-2-amine –CH₃), and δ 8.1–8.3 ppm (oxadiazole ring proton) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine?

- Methodological Answer : Utilize tools like AutoDock Vina or Schrödinger Suite:

- Target Selection : Focus on enzymes (e.g., COX-2, EGFR) based on structural analogs in and .

- Docking Parameters : Grid box size 60 × 60 × 60 Å, Lamarckian genetic algorithm.

- Validation : Compare binding energies (<–6.0 kcal/mol) with known inhibitors .

- Data Table :

| Target Protein | Binding Energy (kcal/mol) | Interaction Residues | Reference |

|---|---|---|---|

| COX-2 | –7.2 | His90, Tyr355 | |

| EGFR | –6.8 | Met793, Lys716 |

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Test across concentrations (1–100 µM) to identify biphasic effects.

- Assay Validation : Use multiple assays (e.g., DPPH for antioxidants, MTT for cytotoxicity).

- Impurity Check : HPLC purity >98% to rule out side-product interference ( ). Contradictions in (antioxidant) vs. (cytotoxic) may arise from cell line specificity (e.g., HeLa vs. MCF-7) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer :

- Modification Sites :

- Propyl chain (C5) : Replace with longer alkyl groups (butyl) to enhance lipophilicity.

- Propan-2-amine group : Substitute with cyclic amines (piperidine) to improve metabolic stability.

- Synthesis : Follow ’s protocol for Schiff base derivatives via reflux in methanol.

- Evaluation : Compare IC₅₀ values in enzyme inhibition assays .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

- Methodological Answer :

- Pharmacokinetics : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration).

- Toxicity : Acute toxicity testing per OECD 423 guidelines; monitor liver enzymes (ALT, AST) and renal biomarkers .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.